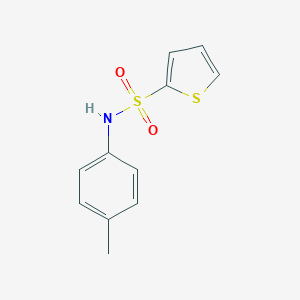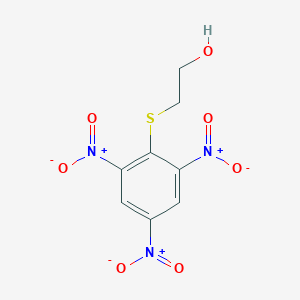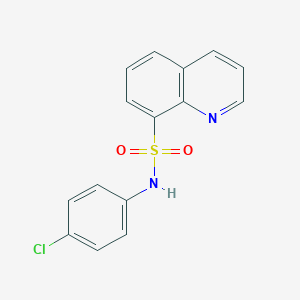
1-メチル-2-フェニルインドール
概要
説明
1-Methyl-2-phenylindole (MPI) is an aromatic compound that has been studied extensively for its potential applications in scientific research. It is a white crystalline solid that has a melting point of 194-195°C and a boiling point of 289-290°C. MPI is soluble in organic solvents and has a variety of applications in chemical synthesis, pharmacology, and biochemistry.
科学的研究の応用
ショウジョウバエの幼虫における脂質過酸化の推定
1-メチル-2-フェニルインドールは、トランスジェニックショウジョウバエショウジョウバエ(hsp70-lacZ)Bgの3齢幼虫を含む研究で使用されてきました。研究者は、これを発色剤として使用して脂質過酸化レベルを推定しています . 脂質過酸化は、酸化ストレスと細胞損傷に関連する重要なプロセスです。
マロンジアルデヒド(MDA)産生の測定
研究者は、1-メチル-2-フェニルインドールを発色剤として使用して、マロンジアルデヒド(MDA)の産生を定量化しています。MDAは、脂質過酸化中に生成される反応性のアルデヒドです。MDAの正確な測定は、酸化ストレスと脂質損傷についての洞察を提供します .
脂質過酸化の比色分析
この化合物は、脂質過酸化の比色分析における重要な試薬として機能します。脂質過酸化生成物と反応することにより、1-メチル-2-フェニルインドールは研究者が生物学的サンプルにおける酸化損傷を評価することを可能にします .
インドール誘導体の合成
1-メチル-2-フェニルインドールは、さまざまなインドール誘導体の合成に関与しています。例えば:
- 1-メチル-2-フェニル-3-(1,3,4-チアゾール-2-イルジアゼニル)-1H-インドール: この化合物は、インドール骨格とチアゾール部分を組み合わせており、潜在的に新規な生物活性分子につながります .
- 3-(5-エチル-1,3,4-チアゾール-2-イルジアゼニル)-1-メチル-2-フェニル-1H-インドール: チアゾール置換基を持つ別の誘導体であり、さまざまな化学的特性を提供します .
その他の用途
1-メチル-2-フェニルインドールのベンゼン中での二酸化窒素および亜硝酸との反応性が研究されています . さらに、マロンジアルデヒドおよび4-ヒドロキシアルケナールと反応すると、586 nmで強い吸光度を示す安定な発色団を形成します .
作用機序
Target of Action
1-Methyl-2-phenylindole is a complex organic molecule that interacts with various targets. It is reported to react with malondialdehyde (MDA) and 4-hydroxyalkenals . These compounds are products of lipid peroxidation and are often used as markers of oxidative stress .
Mode of Action
The mode of action of 1-Methyl-2-phenylindole involves a nucleophilic attack of the indole nitrogen on the electrophilic carbon of the reactant . This reaction leads to the formation of a stable chromophore with intense maximal absorbance at 586nm .
Biochemical Pathways
The biochemical pathways affected by 1-Methyl-2-phenylindole are primarily related to oxidative stress. The compound’s reaction with MDA and 4-hydroxyalkenals, products of lipid peroxidation, suggests it may play a role in mitigating the effects of oxidative stress .
Pharmacokinetics
Its ability to react with mda and 4-hydroxyalkenals suggests it may have good bioavailability .
Result of Action
The primary result of 1-Methyl-2-phenylindole’s action is the formation of a stable chromophore with intense maximal absorbance at 586nm . This suggests it may be useful in colorimetric assays of lipid peroxidation .
Action Environment
The action of 1-Methyl-2-phenylindole can be influenced by various environmental factors. For instance, the reaction with MDA and 4-hydroxyalkenals occurs under acidic and mild-temperature conditions
Safety and Hazards
将来の方向性
1-Methyl-2-phenylindole holds significant promise for various applications in scientific investigations . It has been used in studies for the estimation of lipid peroxidation in third instar larvae of transgenic Drosophila melanogaster (hsp70-lacZ)Bg . It has also been used as a chromogenic agent for the determination of estimation of malondialdehyde (MDA) production .
生化学分析
Biochemical Properties
1-Methyl-2-phenylindole acts as a nucleophile in various reactions, such as the Fischer indole synthesis, where it reacts with electrophiles to form indole compounds . The mechanism of action involves the nucleophilic attack of the indole nitrogen on the electrophilic carbon of the reactant, leading to the formation of the desired indole derivative . It is reported to react with malondialdehyde (MDA) and 4-hydroxyalkenals to afford a stable chromophore with intense maximal absorbance at 586nm .
Cellular Effects
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that 1-Methyl-2-phenylindole may interact with various cellular processes and influence cell function.
Molecular Mechanism
The molecular mechanism of 1-Methyl-2-phenylindole involves the nucleophilic attack of the indole nitrogen on the electrophilic carbon of the reactant, leading to the formation of the desired indole derivative . This reaction facilitates the synthesis of complex organic molecules by participating in key steps of the reaction mechanism .
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions .
Dosage Effects in Animal Models
In animal models, specifically in third instar larvae of transgenic Drosophila melanogaster, a significant dose-dependent increase in lipid peroxidation was observed when exposed to cyclophosphamide for 24 and 48 hours .
Metabolic Pathways
It is known that indole derivatives are involved in various metabolic pathways due to their diverse biological activities .
Transport and Distribution
It is known that indole derivatives can interact with various transporters and binding proteins due to their diverse biological activities .
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles due to their diverse biological activities .
特性
IUPAC Name |
1-methyl-2-phenylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWZZSXCWQTORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063073 | |
| Record name | 1H-Indole, 1-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
3558-24-5 | |
| Record name | 1-Methyl-2-phenylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-phenylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-phenylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole, 1-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 1-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-phenylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-2-PHENYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE3UB978IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)



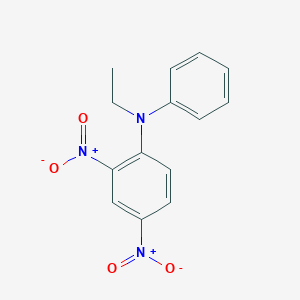
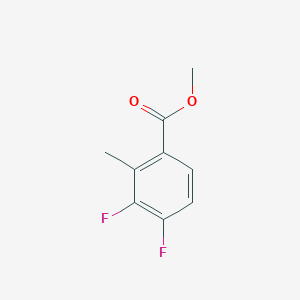
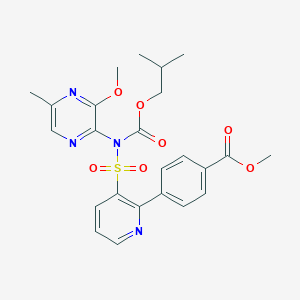
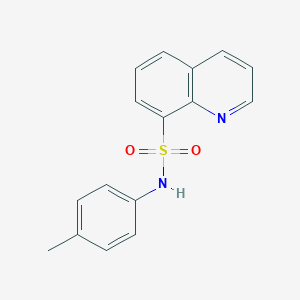
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)
